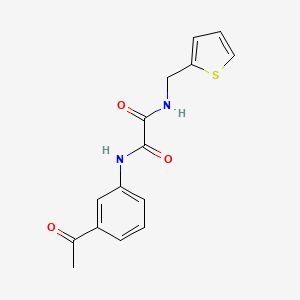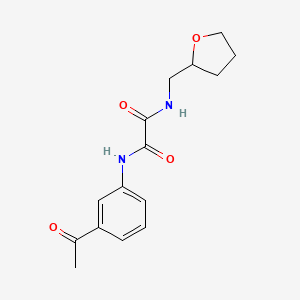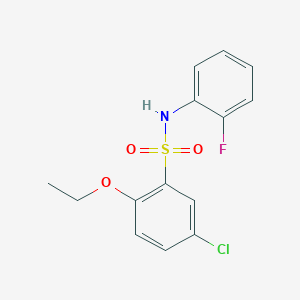
N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide
Overview
Description
N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is a target for the treatment of B-cell malignancies.
Mechanism of Action
N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide selectively inhibits BTK, a key enzyme in B-cell receptor signaling that is essential for the survival and proliferation of B-cells. By inhibiting BTK, N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide blocks B-cell activation and proliferation, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to induce apoptosis in B-cell lines and primary CLL cells, and to inhibit the growth of NHL xenografts in mice. N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide also inhibits the activation of downstream signaling pathways, including AKT and ERK, and reduces the expression of anti-apoptotic proteins such as BCL-2 and MCL-1. In addition, N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to modulate the tumor microenvironment by reducing the expression of cytokines and chemokines that promote tumor growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide also has good oral bioavailability and pharmacokinetic properties, which make it an attractive candidate for clinical development. However, N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide has some limitations for lab experiments, including its relatively low solubility and stability in aqueous solutions, which can affect its bioactivity and require the use of organic solvents for in vitro studies.
Future Directions
There are several future directions for the development of N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide and related compounds. One area of focus is the optimization of the synthesis and purification methods to improve the yield and purity of N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide. Another direction is the evaluation of the safety and efficacy of N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide in combination with other targeted therapies or immunotherapies. In addition, the identification of biomarkers that can predict response to N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide and other BTK inhibitors could help to tailor treatment strategies for individual patients. Finally, the development of more potent and selective BTK inhibitors could lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide has demonstrated significant anti-tumor activity and has shown synergistic effects when combined with other targeted therapies. Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-acetylphenyl)-N'-(2-thienylmethyl)ethanediamide in patients with CLL and NHL.
properties
IUPAC Name |
N'-(3-acetylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10(18)11-4-2-5-12(8-11)17-15(20)14(19)16-9-13-6-3-7-21-13/h2-8H,9H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUKJXFGRUVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-methyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4386827.png)


![4-{[3-(2-thienyl)propanoyl]amino}benzoic acid](/img/structure/B4386855.png)
![2-[(5-propyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol](/img/structure/B4386858.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B4386861.png)
![1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4386865.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4386870.png)
![methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4386875.png)
![2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B4386878.png)


![N-benzyl-2-[(4-fluorobenzoyl)(methyl)amino]benzamide](/img/structure/B4386920.png)
![methyl 2-{[(benzoylamino)carbonyl]amino}benzoate](/img/structure/B4386932.png)